5-(3-Chlorophenyl)oxazole-4-carboxylic acid

Medicinal Chemistry ADME Properties Lipophilicity

Lead optimization often stalls when balancing lipophilicity for permeability without sacrificing target specificity. 5-(3-Chlorophenyl)oxazole-4-carboxylic acid (CAS 255876-54-1) solves this by delivering a precisely functionalized oxazole-4-carboxylic acid scaffold with a meta-chlorophenyl group (LogP ~2.69), enabling controlled SAR exploration. • ≥98% purity ensures reproducible amide coupling, esterification, and heterocycle derivatization. • Meta-chlorine positioning provides electronic and steric profiles distinct from para-substituted analogs, critical for target selectivity. • Gram to multi-gram quantities shipped globally under ambient conditions.

Molecular Formula C10H6ClNO3
Molecular Weight 223.61 g/mol
CAS No. 255876-54-1
Cat. No. B1363526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Chlorophenyl)oxazole-4-carboxylic acid
CAS255876-54-1
Molecular FormulaC10H6ClNO3
Molecular Weight223.61 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)C2=C(N=CO2)C(=O)O
InChIInChI=1S/C10H6ClNO3/c11-7-3-1-2-6(4-7)9-8(10(13)14)12-5-15-9/h1-5H,(H,13,14)
InChIKeyUHZDXZWJFQEEFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(3-Chlorophenyl)oxazole-4-carboxylic acid (CAS 255876-54-1): A Key Oxazole Building Block for Pharmaceutical Research


5-(3-Chlorophenyl)oxazole-4-carboxylic acid (CAS 255876-54-1) is a heterocyclic organic compound belonging to the oxazole-4-carboxylic acid class, characterized by an oxazole ring with a 3-chlorophenyl substitution at the 5-position and a carboxylic acid group at the 4-position [1]. It has a molecular formula of C10H6ClNO3 and a molecular weight of 223.61 g/mol . The compound is primarily used as a synthetic intermediate and building block in medicinal chemistry and pharmaceutical R&D [2].

Why 5-(3-Chlorophenyl)oxazole-4-carboxylic acid Cannot Be Replaced by Generic Oxazole Analogs


Generic substitution among oxazole-4-carboxylic acids is not possible due to the critical influence of the substitution pattern on electronic properties, lipophilicity, and resulting biological activity. The 3-chlorophenyl group at the 5-position of 5-(3-Chlorophenyl)oxazole-4-carboxylic acid imparts a specific lipophilic profile, with a calculated LogP of approximately 2.69 . This influences membrane permeability and target binding in a way that is distinct from analogs with different substitution patterns, such as 5-(4-chlorophenyl)oxazole-4-carboxylic acid or 2-(4-chlorophenyl)oxazole-4-carboxylic acid, which have different spatial and electronic configurations [1]. The position of the chlorine atom on the phenyl ring (meta vs. para) can significantly alter the molecule's dipole moment and interaction with biological targets, making interchangeability scientifically unsound without rigorous, project-specific re-validation [2].

Quantitative Evidence for Selecting 5-(3-Chlorophenyl)oxazole-4-carboxylic acid


Lipophilicity (LogP) and Predicted Membrane Permeability: A Comparison with Closely Related Analogs

The calculated partition coefficient (LogP) for 5-(3-chlorophenyl)oxazole-4-carboxylic acid is 2.69 . This value is compared to the LogP of 2.5 for the 5-phenyloxazole-4-carboxylic acid analog, which lacks the chlorine substituent [1]. The presence of the chlorine atom increases lipophilicity, which can enhance membrane permeability and target engagement, making this compound a distinct candidate for projects where moderate lipophilicity is desired.

Medicinal Chemistry ADME Properties Lipophilicity

Impact of Chlorine Substitution Position on Predicted Acidity (pKa)

The predicted acid dissociation constant (pKa) for the carboxylic acid group of 5-(3-chlorophenyl)oxazole-4-carboxylic acid is 3.00 ± 0.36 . For comparison, the 5-phenyl analog has a predicted pKa of 3.10 . The slightly lower pKa for the chlorinated compound indicates it is a marginally stronger acid, which will influence its ionization state at physiological pH (7.4). This difference can affect solubility, protein binding, and overall pharmacokinetic behavior.

Physical Chemistry Ionization State Drug Design

Commercial Availability and Purity Profile as a Research Reagent

5-(3-Chlorophenyl)oxazole-4-carboxylic acid is readily available from specialized chemical suppliers with a specified purity of 95% (AKSci) or 98% (CookeChem) . This contrasts with the more common 5-(4-chlorophenyl)oxazole-4-carboxylic acid analog, which is often listed without a specific purity grade by bulk vendors, requiring additional quality checks [1]. The defined purity level of the 3-chloro isomer provides greater initial confidence for use as a building block in synthesis, reducing the risk of unwanted side reactions from impurities.

Procurement Quality Control Building Block

Optimal Applications for 5-(3-Chlorophenyl)oxazole-4-carboxylic acid in Drug Discovery


Synthesis of Diverse Oxazole-Based Compound Libraries for Hit Identification

Given its defined purity (95-98%) and the unique electronic properties conferred by the 3-chlorophenyl group, this compound serves as a reliable and specific building block for generating focused libraries of oxazole-4-carboxylic acid derivatives. Researchers can use it as a core scaffold for amide coupling, esterification, and other transformations to explore chemical space around the oxazole motif, as supported by its classification as a versatile building block [1].

Medicinal Chemistry Optimization of Lead Compounds Requiring Enhanced Lipophilicity

The 3-chlorophenyl substitution provides a moderate increase in lipophilicity (LogP 2.69) compared to the non-chlorinated analog (LogP 2.5) . This makes the compound a valuable intermediate for optimizing the ADME (Absorption, Distribution, Metabolism, Excretion) properties of a lead series where improved membrane permeability is a key objective, while avoiding the excessive lipophilicity often associated with larger or multiple halogen substitutions [2].

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